Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
Overview
Description
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol.
Preparation Methods
The synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride typically involves the reaction of ethyl 2-(3-methoxyphenyl)acetate with an appropriate reagent to form the imidate hydrochloride. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 2-(4-methoxyphenyl)acetimidate hydrochloride
- Ethyl 2-(2-methoxyphenyl)acetimidate hydrochloride These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)ethanimidate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2;/h4-7,12H,3,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDYBAXKWDQJBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC(=CC=C1)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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